2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226429-17-9
VCID: VC11987137
InChI: InChI=1S/C20H26N4O3/c1-15-13-19(23-20(21-15)24-11-5-3-4-6-12-24)27-14-18(25)22-16-7-9-17(26-2)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide

CAS No.: 1226429-17-9

Cat. No.: VC11987137

Molecular Formula: C20H26N4O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide - 1226429-17-9

Specification

CAS No. 1226429-17-9
Molecular Formula C20H26N4O3
Molecular Weight 370.4 g/mol
IUPAC Name 2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H26N4O3/c1-15-13-19(23-20(21-15)24-11-5-3-4-6-12-24)27-14-18(25)22-16-7-9-17(26-2)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Standard InChI Key HKIFKIJHDQUMIU-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)OC

Introduction

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by a complex molecular structure. This compound belongs to the class of pyrimidine derivatives, which are frequently studied for their pharmacological and chemical properties. Below is a detailed exploration of its chemical profile, synthesis, and potential applications.

Synthesis

The synthesis of compounds like 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide typically involves:

  • Pyrimidine Functionalization: The introduction of azepane and methyl groups to the pyrimidine core.

  • Amide Bond Formation: Coupling of the functionalized pyrimidine with 4-methoxyphenyl acetic acid or its derivatives.

This process may involve:

  • Use of activating agents such as thionyl chloride or carbodiimides.

  • Solvents like dichloromethane or ethanol under controlled conditions.

Potential Applications

Compounds containing pyrimidine frameworks and azepane rings often exhibit diverse biological activities. While specific data on this compound is limited, structurally similar molecules are known for:

  • Pharmacological Activities:

    • Anticonvulsant properties, as seen in related N-arylacetamides .

    • Potential use in anti-inflammatory or antimicrobial therapies due to the pyrimidine scaffold.

  • Chemical Intermediates:

    • Precursor for synthesizing more complex heterocyclic compounds.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide C19H23ClN4O2374.9Chlorophenyl group
2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide C21H28N4O3384.5Ethoxyphenyl group
Target Compound: 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamideC20H27N4O3371.46Methoxyphenyl group

This comparison highlights the influence of substituents on molecular weight and potential bioactivity.

Research Findings

While specific studies on this compound are unavailable, insights from similar compounds suggest:

  • Pyrimidine derivatives with azepane groups exhibit binding affinity to neuronal sodium channels, indicating possible neurological effects .

  • Methoxyphenyl groups contribute to enhanced pharmacokinetic properties, such as solubility and membrane permeability.

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